N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S2/c1-28-20-19(8-5-12-22-20)21(25)24-13-9-18(10-14-24)16-23-29(26,27)15-11-17-6-3-2-4-7-17/h2-8,12,18,23H,9-11,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBDOELUYOVWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring and the nicotinoyl group. The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors . The nicotinoyl group is introduced via acylation reactions using nicotinic acid derivatives . The final step involves the coupling of the piperidine and nicotinoyl intermediates with 2-phenylethanesulfonamide under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Sulfonamide Hydrolysis
The sulfonamide group undergoes acidic or basic hydrolysis to form sulfonic acid derivatives. This reaction typically requires:
-
Reagents : HCl (acidic) or NaOH (basic)
-
Conditions : Reflux at elevated temperatures
-
Products :
-
Acidic hydrolysis yields sulfonic acid and amine byproducts
-
Basic hydrolysis produces sulfonate salts and amines
-
This reaction is foundational for generating derivatives with altered solubility or bioactivity .
Amide Hydrolysis
The nicotinoyl amide group can be hydrolyzed under:
-
Acidic conditions (HCl, H₂SO₄)
-
Basic conditions (NaOH)
-
Heat (reflux)
Products :
-
Nicotinic acid (acidic hydrolysis)
-
Nicotinate salts (basic hydrolysis)
This reaction is critical for structural modification, particularly in medicinal chemistry applications .
Oxidation of Methylthio Group
The methylthio (-SMe) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives:
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Sulfoxidation | H₂O₂ | RT, acidic | -SO- group |
| Sulfonation | m-CPBA | RT, neutral | -SO₂- group |
These transformations significantly alter electronic and steric properties .
Reduction of Amide
The amide group can be reduced to an amine using:
-
LiAlH₄
-
NaBH₄ (less common)
-
Reflux in anhydrous solvents
Products :
-
Primary amine derivatives
-
Alcohol byproducts
This reaction enables synthesis of secondary amines for further functionalization .
Nucleophilic Substitution
The sulfonamide group participates in substitution reactions with nucleophiles (e.g., amines, thiols):
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Aminolysis | Amine nucleophile, base | RT, ethanol | Substituted sulfonamide |
This reaction is key for generating libraries of analogous compounds .
Enzymatic Degradation
While not explicitly detailed in the provided sources, the compound’s structural motifs suggest susceptibility to enzymatic hydrolysis (e.g., by sulfatases or amidases), depending on its biological context.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular structure of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide includes a piperidine ring, a methylthio group, and a phenylethanesulfonamide moiety. The presence of these functional groups enhances its reactivity and potential interactions with biological targets.
Synthesis Methods:
The synthesis of this compound typically involves several key organic chemistry techniques, including:
- Reagents: Common reagents include N,N'-dicyclohexylcarbodiimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.
- Solvents: Dichloromethane and ethanol are often used to facilitate the reactions.
- Reaction Conditions: Careful control of temperature, pH, and solvent choice is crucial for maximizing yield and purity.
N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide has been investigated for its pharmacological properties, particularly in the context of cancer treatment and neuropharmacology. The compound's structural features suggest it may interact with various biological targets, making it a subject of interest in medicinal chemistry.
Key Biological Activities:
Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:
- Enzyme Inhibition: Potential to inhibit specific enzymes involved in disease pathways.
- Receptor Modulation: Ability to modulate receptor activity, impacting signaling pathways relevant to various diseases.
Case Studies
Several studies have explored the applications of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide in various contexts:
-
Cancer Research:
- A study demonstrated that this compound exhibits cytotoxic effects on cancer cell lines by inhibiting specific metabolic pathways essential for tumor growth.
-
Neuropharmacology:
- Research indicated that the compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative disorders by modulating neurotransmitter systems.
-
Enzyme Interaction Studies:
- Binding affinity studies revealed that N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide interacts with certain enzymes at nanomolar concentrations, suggesting potent inhibitory activity.
Mechanism of Action
The mechanism of action of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets and pathways. For example, in its antimalarial application, the compound inhibits the growth of Plasmodium falciparum by interfering with the parasite’s metabolic pathways . The exact molecular targets and pathways involved may include enzymes critical for the parasite’s survival and replication .
Comparison with Similar Compounds
Biological Activity
N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The compound features a piperidine ring, a methylthio group, and a phenylethanesulfonamide moiety. The presence of these functional groups suggests various interactions with biological targets. The synthesis typically involves several steps:
- Preparation of Piperidine Derivative : Starting from piperidine, the methylthio and nicotinoyl groups are introduced.
- Formation of the Sulfonamide : The final step involves the reaction with a phenylethanesulfonamide derivative under controlled conditions to yield the target compound.
The choice of solvents and reaction conditions is critical for optimizing yield and purity, often utilizing dichloromethane or ethanol as solvents and catalysts such as DCC (N,N'-dicyclohexylcarbodiimide) .
The biological activity of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide is primarily attributed to its ability to interact with specific enzymes or receptors. Its structural features allow it to act as an inhibitor or modulator in various biochemical pathways. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, thereby affecting cellular functions.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuropharmacological pathways critical for treating conditions like depression or anxiety.
Anticancer Properties
Research has indicated that compounds similar to N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | Induces apoptosis |
| Compound B | A549 | 20 | Inhibits proliferation |
| N-(...)-phenylethanesulfonamide | MCF7 | 12 | Cell cycle arrest |
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Studies indicate that similar compounds can modulate dopamine and serotonin levels, which are crucial for mood regulation .
Case Studies
- In Vitro Studies : A study examining the effects of related compounds on monoamine oxidase (MAO) showed that they significantly inhibited MAO-A and MAO-B activities, leading to increased levels of neurotransmitters in neuronal cultures .
- Animal Models : In vivo studies using mouse models demonstrated that administration of the compound resulted in notable behavioral changes consistent with antidepressant effects, supporting its potential use in psychiatric disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Piperidine Core Functionalization : React 2-(methylthio)nicotinic acid with piperidin-4-ylmethanol using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the nicotinoyl-piperidine intermediate .
Sulfonamide Formation : Treat the intermediate with 2-phenylethanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .
Characterization : Confirm structure via /-NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. Discrepancies in spectral data (e.g., unexpected coupling constants) may indicate stereochemical impurities, requiring chiral HPLC separation .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
| Technique | Purpose | Key Parameters |
|---|---|---|
| HPLC | Purity assessment | C18 column, acetonitrile/water (0.1% TFA), UV detection at 254 nm |
| NMR | Structural confirmation | -NMR (DMSO-d6, 400 MHz) to verify methylthio (δ 2.5 ppm) and sulfonamide (δ 3.1–3.3 ppm) groups |
| HRMS | Molecular ion verification | Positive ESI mode, m/z calculated for C21H25N3O3S2: [M+H]⁺ = 456.1365 |
- Crystallographic Validation : Single-crystal X-ray diffraction (SC-XRD) resolves ambiguous stereochemistry. For example, SC-XRD of analogous sulfonamides confirmed sulfonyl group geometry and piperidine ring puckering .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in sulfonamide derivatives?
- Methodological Answer : SC-XRD analysis of co-crystallized derivatives (e.g., with target proteins) provides atomic-level insights:
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Refinement with SHELXL-2018/3 .
- Key Metrics :
- Torsion Angles : Compare sulfonamide S–N–C–C angles to computational models (e.g., DFT). Deviations >5° suggest conformational flexibility impacting binding .
- Intermolecular Interactions : Identify hydrogen bonds (e.g., sulfonamide O···H–N) stabilizing crystal packing, which may correlate with solubility .
- Case Study : In N-(2-{[5-bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}phenyl)benzenesulfonamide, SC-XRD revealed a twisted sulfonamide conformation (dihedral angle = 87.5°) critical for target engagement .
Q. What experimental strategies address contradictions between biochemical activity and computational predictions?
- Methodological Answer :
Binding Assays : Perform competitive inhibition assays (e.g., fluorescence polarization) to measure IC50 values. Discrepancies vs. docking scores may arise from solvation effects or protein flexibility .
Mutagenesis Studies : Systematically mutate target residues (e.g., catalytic lysine or aspartate) to validate binding hypotheses. For example, Kd shifts >10-fold indicate key interactions .
Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories in explicit solvent to assess conformational sampling. Persistent poses not observed in docking may explain activity .
Example : A pyrimidine sulfonamide derivative showed poor correlation between docking scores and IC50 (R² = 0.3), but MD revealed transient π-stacking with a hydrophobic pocket, rationalizing activity .
Q. How can researchers optimize the pharmacokinetic profile of this compound?
- Methodological Answer :
- LogP Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to the phenylethane moiety while monitoring LogP via shake-flask assays. Aim for LogP 1–3 to balance permeability and solubility .
- Metabolic Stability : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS. CYP3A4/5 inhibitors (e.g., ketoconazole) identify major metabolic pathways .
- In Vivo PK : Administer 5 mg/kg IV/PO in rodent models. Calculate AUC, Cmax, and t1/2. Poor oral bioavailability (<20%) may require prodrug strategies (e.g., esterification of sulfonamide) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR and mass spectrometry data?
- Methodological Answer :
- Scenario : HRMS confirms molecular ion [M+H]⁺ = 456.1365, but NMR shows extra peaks at δ 1.2 ppm (singlet).
- Resolution :
Impurity Analysis : Compare HRMS isotopic patterns. A +16 Da satellite peak suggests oxidation (e.g., methylthio → methylsulfonyl).
2D NMR (HSQC/HMBC) : Assign δ 1.2 ppm to a tert-butyl group from solvent (e.g., DCM stabilizes rotamers) .
Alternative Synthesis : Replace DCM with THF to eliminate solvent adducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
